5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid
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Description
“5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of benzoic acid, which is characterized by the presence of bromine, hydroxyl, and methyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, hydroxyl, and methyl groups attached to it . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Tautomerism and Spectroscopic Analysis
Research on heteroaromatic compounds with five-membered rings, such as isoxazoles and isoxazolones, includes studies on their tautomerism. These studies, focusing on compounds like 3,4-dimethyl-5-hydroxyisoxazole, provide insights into the structural and electronic properties of these molecules, relevant for understanding the behavior of 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid in various chemical contexts (Boulton & Katritzky, 1961).
Photochromic and Magnetic Materials
Studies on multifunctional mononuclear bisthienylethene-cobalt(II) complexes highlight the application of similar bromo- and hydroxy-substituted compounds in developing materials with photochromic behavior and magnetic properties. These materials show promise for advanced technologies, including data storage and sensors (Cao et al., 2015).
Crystallography and Material Science
Crystallographic studies of methyl 3,5-dimethylbenzoate and related compounds contribute to our understanding of molecular interactions and crystal packing, essential for material science applications. Such research can inform the design of new materials with tailored properties, including those based on this compound (Ebersbach et al., 2022).
Photodynamic Therapy (PDT)
The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with groups similar to this compound, underscore the potential of these compounds in photodynamic therapy (PDT) for cancer treatment. Such compounds demonstrate significant singlet oxygen generation, a key mechanism for inducing cell death in cancer cells through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Drug Development
Research on the synthesis and characterization of novel compounds provides insights into the reactivity and potential applications of this compound derivatives in organic synthesis and drug development. These studies contribute to the development of new methodologies and the synthesis of compounds with potential therapeutic applications (Yong, 2010).
Properties
IUPAC Name |
5-bromo-2-hydroxy-3,4-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMDHUCFWTDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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